Tris(2-benzimidazolylmethyl)amine
Overview
Description
Tris(2-benzimidazolylmethyl)amine is a tripodal ligand that has been extensively studied due to its ability to form complexes with various metals. The ligand is known for its strong π–π interactions, particularly when it forms lanthanide complexes, even at ligand to metal ratios lower than 2, resulting in bisligand complexes with notable interactions both in solution and in the solid state .
Synthesis Analysis
The synthesis of tris(2-benzimidazolylmethyl)amine complexes has been achieved through various methods. For instance, a Zn(II) mononuclear complex was synthesized with a specific stoichiometry involving nitrate, 4,4'-dipyridyl, and dimethylformamide (DMF) . Another approach involved the thermolysis of 2-aryloxybenzimidazoles, which yielded tris(benzimidazo)-1,3,5-triazine and phenol at high temperatures . Additionally, zinc(II) complexes were synthesized using tris(2-benzimidazolylmethyl)amine and α,β-unsaturated carboxylates, resulting in five-coordinate zinc complexes with various hydration states .
Molecular Structure Analysis
The molecular structure of tris(2-benzimidazolylmethyl)amine complexes has been determined using X-ray diffraction methods. For example, the Zn(II) complex with tris(benzimidazol-2-yl-methyl)amine ligand was found to have a distorted trigonal bipyramid configuration with nitrogen and oxygen atoms coordinating to the zinc ion . Another study revealed the inclusion compound of tris(2-benzimidazolylmethyl)amine with 4-nitrobenzoic acid, which showed discrete dimeric inclusion compounds joined by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of tris(2-benzimidazolylmethyl)amine has been explored in various contexts. For instance, its complexes have been used as model compounds for superoxide dismutase (SOD), showing biological activity through the classical pyrogallol autoxidation method . The ligand has also been used in the synthesis of dinuclear Ru(II) polypyridyl and polynuclear Ru(II)–Co(III) complexes, which exhibited significant antitumor and anti-HIV activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(2-benzimidazolylmethyl)amine complexes have been characterized by various analytical techniques. Elemental analysis, UV and IR spectra, electrical conductivities, thermal analyses, and spectroscopic data have been used to characterize these complexes . The crystal structures of the complexes have provided insights into their coordination geometries and the nature of their intermolecular interactions, such as hydrogen bonding and π–π stacking . Quantum chemistry calculations have also been performed to understand the molecular orbital energies and atomic net charges, which correlate with the compound's ability to inhibit superoxide radicals .
Scientific Research Applications
1. Accelerating Ligand in Copper-Catalyzed Azide-Alkyne Cycloaddition
Tris(2-benzimidazolylmethyl)amine has been identified as a superior accelerating ligand in the copper(I)-catalyzed azide-alkyne cycloaddition reaction. Its effectiveness is noted in the synthesis of functionalized triazoles, showcasing high catalytic rates even in the presence of high concentrations of coordinating ligands (Rodionov et al., 2007).
2. Corrosion Inhibition
Studies have shown that tris(2-benzimidazolylmethyl)amine acts as an inhibitor for mild steel in acidic media. It achieves this by adsorbing onto the steel surface and forming insoluble complexes with ferrous species, thereby increasing the corrosion resistance (Tang et al., 2013).
3. Formation of Lanthanide Complexes
Research indicates that tris(2-benzimidazolylmethyl)amine forms bisligand complexes with lanthanides(III). These complexes exhibit strong π–π interactions between the benzimidazole rings in both solution and solid state, highlighting its role in the formation of complex molecular structures (Wietzke & Mazzanti, 1999).
4. Carbonic Anhydrase Models and CO2 Hydration
Benzimidazole-based zinc complexes using tris(2-benzimidazolylmethyl)amine have been synthesized and characterized as structural models for carbonic anhydrase. These complexes have shown applications in the hydration of CO2, demonstrating potential in carbon capture technologies (Ibrahim et al., 2011).
5. Organic Light-Emitting Diodes
Tris(2-benzimidazolylmethyl)amine derivatives have been employed in the development of materials for organic light-emitting diodes (OLEDs). These derivatives, due to their bipolar nature, exhibit enhanced thermal stability and solubility, making them suitable for use in high-performance OLEDs (Ge et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGEJHOYBUSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347622 | |
Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-benzimidazolylmethyl)amine | |
CAS RN |
64019-57-4 | |
Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-benzimidazolylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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